molecular formula C11H15BrN2O B5367755 N-(4-bromo-2-methylphenyl)-N'-propylurea

N-(4-bromo-2-methylphenyl)-N'-propylurea

Cat. No. B5367755
M. Wt: 271.15 g/mol
InChI Key: DFWNWDVKSNIRDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-N'-propylurea, also known as Br-MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. Br-MPA is a urea derivative and is widely used in the synthesis of organic compounds. In

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-N'-propylurea is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes play a crucial role in the regulation of neurotransmitters in the brain. By inhibiting these enzymes, this compound may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which may lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels may have potential applications in the treatment of neurological disorders, such as Alzheimer's disease. This compound has also been shown to have anticonvulsant and analgesic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-methylphenyl)-N'-propylurea in lab experiments is its relatively simple synthesis method. This compound is also readily available and relatively inexpensive. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell types, and caution should be exercised when handling this compound.

Future Directions

There are several future directions for the use of N-(4-bromo-2-methylphenyl)-N'-propylurea in scientific research. One area of interest is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease. This compound may also have potential applications in the development of new diagnostic tools for these disorders. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other compounds. This may lead to the development of new drugs with improved efficacy and fewer side effects. Overall, this compound has significant potential in the field of scientific research and may lead to the development of new treatments for a variety of disorders.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-N'-propylurea involves the reaction of 4-bromo-2-methylaniline with propyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-N'-propylurea has been extensively used in scientific research due to its potential applications in various fields. It has been used in the synthesis of organic compounds, such as urea derivatives, and in the development of new drugs. This compound has also been used in the study of the mechanism of action of certain drugs and in the development of new diagnostic tools.

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-propylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-3-6-13-11(15)14-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWNWDVKSNIRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)NC1=C(C=C(C=C1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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